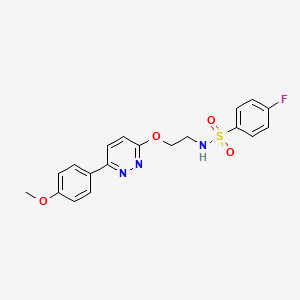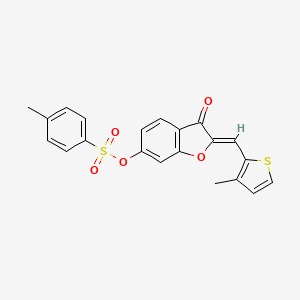
1-((1-(benzylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of azetidine and triazole. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms . The benzylsulfonyl group attached to the azetidine ring and the triazole ring attached to the azetidine ring via a methylene group suggest that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring, a triazole ring, and a benzylsulfonyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and triazole rings, as well as the benzylsulfonyl group. Azetidines are known to participate in a variety of chemical reactions, including ring-opening reactions . Triazoles are also quite reactive and can participate in various transformations .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
1,4-Disubstituted 1,2,3-triazoles with aromatic ester functionality have been synthesized via Cu(I) catalyzed click reactions, demonstrating antibacterial, antitubercular, and antifungal activities against various strains. These activities suggest the potential for developing new antimicrobial agents based on the 1,2,3-triazole scaffold (Kaushik et al., 2016). Similarly, sulfonamide bridged disubstituted 1,2,3-triazoles have shown appreciable efficacy against bacterial strains, highlighting their potential in antimicrobial research (Yadav & Kaushik, 2022).
Pharmacological Evaluation
The synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones and thiazolidin-4-ones, indicates their antibacterial and antifungal properties, contributing to the development of new pharmacological agents (Mistry & Desai, 2006). Moreover, novel azetidinone derivatives with a 1,2,4-triazole moiety have been synthesized and evaluated for anti-tubercular activity, showcasing the role of these compounds in addressing tuberculosis (Thomas, George, & Harindran, 2014).
Antimycobacterial Agents
New hydrazone derivatives bearing the 1,2,4-triazole moiety have been synthesized and screened for their antimycobacterial activities, with some derivatives showing significant activity. This work contributes to the search for new treatments for mycobacterial infections, such as tuberculosis (Sari et al., 2018).
Denitrogenative Transformations and Synthetic Applications
Research on transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles and related compounds has opened new avenues for synthesizing highly functionalized nitrogen-based heterocycles, utilized in various chemical syntheses and potential drug development (Anbarasan, Yadagiri, & Rajasekar, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(1-benzylsulfonylazetidin-3-yl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,9-12-4-2-1-3-5-12)17-7-13(8-17)6-16-11-14-10-15-16/h1-5,10-11,13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXHZOLKDKLMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(furan-2-ylmethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2741083.png)
![1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2741084.png)
methanamine](/img/structure/B2741085.png)




![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2741093.png)
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2741094.png)
![2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2741098.png)

![4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane](/img/structure/B2741102.png)